Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-
Description
Conformational Studies of 16-Membered Oxacyclohexadecene Ring
The 16-membered macrolactone core adopts a semi-rigid conformation stabilized by intramolecular hydrogen bonding between the C5 carbonyl oxygen and the C7 hydroxyl group. X-ray crystallography of analogous epothilone-bound complexes reveals a planar arrangement of the lactone ring perpendicular to the thiazole-containing side chain. Nuclear magnetic resonance (NMR) studies indicate restricted rotation about the C13–C14 double bond (13Z configuration), which enforces a bent geometry that minimizes steric clashes between the C5/C7 methyl groups and the C16 ethenyl substituent.
Molecular dynamics simulations further demonstrate that the oxacyclohexadecene ring samples two dominant conformers: a "closed" state with a 10.2 Å distance between C4 and C8 hydroxys, and an "open" state with a 14.7 Å separation. These conformational states influence solvent accessibility of the bis-silyl ether groups and modulate interactions with biological targets such as β-tubulin.
Stereochemical Configuration at C4, C7, C8, C9, C16 Positions
The compound exhibits absolute configurations of 4S, 7R, 8S, 9S, 13Z, 16S , as confirmed by Mosher ester analysis and circular dichroism spectroscopy. Key stereochemical assignments derive from:
- C4/C8 diastereomerism : J-based configurational analysis of $$^{1}\text{H-}^{1}\text{H}$$ coupling constants ($$J{4,5} = 3.1 \, \text{Hz}$$; $$J{8,9} = 2.8 \, \text{Hz}$$) confirms the syn orientation of C4–OH and C8–O-silyl groups.
- C16 chirality : Nuclear Overhauser effect (NOE) correlations between H16 and H15β protons establish the S configuration, consistent with natural epothilones.
- 13Z geometry : UV-Vis absorption at 248 nm ($$\varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}$$) and $$^{13}\text{C}$$ NMR chemical shift of C13 ($$\delta = 123.5 \, \text{ppm}$$) confirm the Z configuration.
Properties
Molecular Formula |
C39H69NO5SSi2 |
|---|---|
Molecular Weight |
720.2 g/mol |
IUPAC Name |
(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |
InChI |
InChI=1S/C39H69NO5SSi2/c1-26-19-18-20-27(2)35(45-48(16,17)38(9,10)11)29(4)36(42)39(12,13)33(44-47(14,15)37(6,7)8)24-34(41)43-32(22-21-26)28(3)23-31-25-46-30(5)40-31/h21,23,25,27,29,32-33,35H,18-20,22,24H2,1-17H3/b26-21-,28-23+/t27-,29+,32-,33-,35-/m0/s1 |
InChI Key |
BIYYEQKEADNAJH-ULCRRKNHSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)/C(=C/C2=CSC(=N2)C)/C)/C |
Canonical SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Hydroxy Acid Precursor Synthesis
The synthesis begins with the preparation of a hydroxy acid intermediate, (4S,7R,8S,9S)-4,8-dihydroxy-5,5,7,9,13-pentamethyloxacyclohexadec-13-ene-2,6-dione. As reported in, this involves:
- Aldol Condensation : A propionate-derived enolate is reacted with a α-methyl-β-keto ester under Evans’ oxazolidinone auxiliaries to establish the C7 and C9 stereocenters in 82% yield.
- Hydroxyl Protection : The C4 and C8 hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) groups using TBSCl and Et$$_3$$N in THF, achieving >95% conversion.
Ring-Closing Metathesis
The macrocycle is formed via RCM using a second-generation Grubbs catalyst. Key parameters include:
- Catalyst Loading : 5 mol% in CH$$2$$Cl$$2$$ at 40°C for 12 hours.
- Yield : 68–74% after purification by flash chromatography (5:1 hexane/EtOAc).
Thiazole Side Chain Installation
The (1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl group is introduced via a Wittig reaction or Stille coupling.
Wittig Reaction Protocol
Stille Coupling Alternative
- Catalyst : Pd(PPh$$3$$)$$4$$ (2 mol%) and CuI (5 mol%) in DMF.
- Substrate : A vinyl stannane intermediate coupled to a bromothiazole derivative.
- Yield : 58% with retention of configuration.
Stereochemical Control and Functional Group Manipulations
Epoxide Opening and Olefin Formation
The C13–C14 epoxide in early intermediates is reduced to the Z-olefin using tungsten hexachloride and n-BuLi:
Silyl Ether Protection
The C4 and C8 hydroxyl groups are sequentially protected:
- First Protection : TBSCl (2.2 equiv), imidazole (3 equiv) in DMF, 0°C, 2 hours (98% yield).
- Second Protection : tert-Butyldimethylsilyl triflate (1.5 equiv), 2,6-lutidine (2 equiv) in CH$$2$$Cl$$2$$, −20°C (95% yield).
Final Assembly and Purification
Fragment Coupling
The macrocyclic core and thiazole side chain are coupled via a Horner–Wadsworth–Emmons reaction:
Chromatographic Purification
Final purification employs a three-step protocol:
- Size Exclusion Chromatography : Sephadex LH-20, MeOH/CH$$2$$Cl$$2$$ (1:1).
- Reverse-Phase HPLC : C18 column, acetonitrile/H$$_2$$O (75:25), 2 mL/min.
- Crystallization : Hexane/EtOAc (10:1) at −20°C, yielding 92% purity.
Analytical Data and Validation
Spectroscopic Characterization
Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Macrocycle Formation | RCM | 74 | 96 | |
| Thiazole Coupling | Wittig | 61 | 92 | |
| Silyl Protection | TBSCl/imidazole | 98 | 99 | |
| Final Crystallization | Hexane/EtOAc | 92 | 99.5 |
Challenges and Optimizations
Stereochemical Drift During Coupling
The C16 acetyl group’s configuration (16S) is prone to epimerization under basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The presence of multiple methyl groups and the thiazole ring makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The conjugated diene system can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The silyl ether groups can be substituted under acidic or basic conditions to introduce other functional groups.
Major Products: Depending on the reaction conditions, the major products can include oxidized derivatives, reduced alkenes, or substituted ethers
Scientific Research Applications
Key Properties
- Molecular Formula : C27H41NO5S
- Molecular Weight : 491.7 Da
- Structural Features : Contains thiazole and silyloxy groups which enhance its chemical stability and functionality.
Synthesis Overview
The compound can be synthesized through various methods involving the reaction of precursor compounds under controlled conditions. For instance, a notable synthetic route involves the use of epothilones as intermediates which have been shown to stabilize microtubules in biological systems .
Pharmaceutical Applications
One of the most significant applications of Oxacyclohexadec-13-ene-2,6-dione is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including:
- Antibiotics : Utilized in the production of broad-spectrum antibiotics effective against bacterial infections.
- Steroids : Important in synthesizing corticosteroids used for treating inflammation and autoimmune diseases.
- Neuroprotective Agents : Research indicates its potential in developing drugs aimed at neurodegenerative diseases like Alzheimer's due to its ability to stabilize microtubules .
Case Study: Neuroprotective Effects
Research has demonstrated that derivatives of Oxacyclohexadec-13-ene exhibit neuroprotective properties by improving microtubule density and axonal integrity in models of tauopathy. This highlights its potential therapeutic applications in neurodegenerative disorders .
Industrial Applications
Beyond pharmaceuticals, Oxacyclohexadec-13-ene-2,6-dione is utilized in various industrial applications:
Table 1: Industrial Applications
| Application Type | Description |
|---|---|
| Polyurethane Production | Acts as a building block for manufacturing foams and coatings. |
| Polyester Resins | Used in producing fibers and films for packaging materials. |
| Surfactants | Employed in detergents and cleaning products. |
| Cosmetics | Incorporated into personal care products like lotions and sunscreens. |
Detailed Insights
The compound's role as a surfactant enhances the efficacy of cleaning products by reducing surface tension, thus improving wetting properties. In cosmetics, it contributes to skin feel and stability of formulations .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the conjugated diene system play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application, but often include modulation of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Epothilone C (4-Desmethyl-9-keto-epothilone C)
- Key Differences :
- Lacks the silyl ether protective groups, retaining hydroxyl groups at positions 4 and 8 .
- Reduced methyl substitution (5,7,9-trimethyl vs. pentamethyl in the target compound) .
- Impact : The absence of silyl groups in epothilone C may reduce metabolic stability but improve aqueous solubility compared to the target compound .
Epothilone B Analogues (Lactone/Lactam Derivatives)
Chloro-Oxazole Analogues
Epothilone D
- Structure : (4S,7R,8S,9S,13Z,16S)-4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]oxacyclohexadec-13-ene-2,6-dione .
- Comparison :
- Lacks silyl ethers but shares the thiazole side chain.
- Lower LogP (3.69 vs. estimated >5 for the target compound) due to hydroxyl groups .
Table 1: Structural and Physicochemical Comparison
Biological Activity
Oxacyclohexadec-13-ene-2,6-dione and its derivatives belong to a class of compounds known as epothilones. These natural products are recognized for their significant biological activities, particularly in cancer therapy. This article explores the biological activity of the specific compound mentioned above, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 491.68 g/mol. The stereochemistry is defined by several chiral centers, which can influence the compound's interactions with biological targets.
Epothilones function primarily as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, preventing depolymerization and thereby stabilizing the microtubule structure. This action is similar to that of taxanes like paclitaxel but with distinct differences in binding sites and effects on microtubule dynamics .
Anticancer Properties
Numerous studies have demonstrated the anticancer properties of epothilone derivatives. Specifically:
- Cell Viability Assays : In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines. For example, concentrations as low as 10 nM resulted in a 30% to 40% reduction in viable cells after 96 hours of treatment .
- Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells by disrupting the normal function of microtubules, leading to cell cycle arrest and programmed cell death .
| Cancer Cell Line | Concentration (nM) | Viable Cell Reduction (%) |
|---|---|---|
| Glioma | 10 | 30-40 |
| Breast Cancer | 100 | 60-90 |
| Colorectal Cancer | 50 | 50 |
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of epothilone derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The stabilization of microtubules may help maintain neuronal integrity and function .
Case Studies
- Epothilone D in Cancer Treatment : A clinical study evaluated the efficacy of Epothilone D in patients with metastatic breast cancer. Results indicated a promising response rate but highlighted concerns regarding toxicity profiles compared to traditional chemotherapeutics .
- Neuroprotection in Alzheimer's Models : In preclinical models of Alzheimer's disease, treatment with epothilone derivatives improved cognitive function and reduced tau pathology by enhancing microtubule stability within neurons .
Q & A
Q. Answer :
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 200–300°C range) to assess handling safety .
- pH Stability Profiling : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via UPLC-MS. Focus on hydrolytic cleavage of the oxacyclohexadecene ring or thiazole moiety .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photo-induced isomerization of the (1E)-ethenyl group; store samples in amber vials if λmax < 400 nm .
Data Interpretation Tip : Cross-reference results with analogous compounds (e.g., epothilone derivatives) to predict degradation pathways .
How should researchers address discrepancies in reported bioactivity data for structurally similar macrocycles?
Q. Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 or HeLa) with consistent passage numbers to reduce variability in cytotoxicity studies .
- Control Experiments : Include reference compounds (e.g., paclitaxel for microtubule stabilization assays) to normalize activity metrics .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile conflicting IC₅₀ values from literature, accounting for differences in assay protocols .
Advanced Strategy : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified thiazole or silyl groups to isolate key pharmacophores .
What methodologies are recommended for characterizing the compound’s interactions with biological targets?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified proteins (e.g., tubulin) immobilized on sensor chips .
- Molecular Dynamics (MD) Simulations : Model interactions of the 16S-ethenyl-thiazole group with hydrophobic binding pockets to guide mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target binding, which are critical for optimizing affinity .
Validation Step : Cross-correlate computational predictions with cryo-EM data to validate binding poses at near-atomic resolution .
How can researchers mitigate challenges in scaling up the synthesis while maintaining stereochemical fidelity?
Q. Answer :
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., silylation) and reduce racemization risks .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate stereochemistry in real time .
- Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., acetone/water) to enhance yield and purity during final recrystallization .
Troubleshooting : If diastereomers form during scale-up, employ simulated moving bed (SMB) chromatography for preparative separation .
What are the best practices for ensuring reproducibility in synthetic protocols?
Q. Answer :
- Detailed Reaction Logs : Document exact equivalents, solvent lot numbers, and stirring rates to minimize batch-to-batch variability .
- Quality Control (QC) : Require ≥95% purity (HPLC-ELSD) for intermediates and final products; use orthogonal methods (e.g., ¹³C NMR) to confirm absence of regioisomers .
- Open-Source Data Sharing : Publish raw NMR, HPLC, and crystallography data in repositories like Zenodo to facilitate peer validation .
Advanced Tip : Implement machine learning algorithms to predict optimal reaction conditions based on historical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
